WHI-P97 Hydrochloride is classified as a chemical compound belonging to the class of quinazoline derivatives. It is synthesized through various chemical reactions that involve multiple steps to achieve the desired molecular structure. The compound has been studied extensively in vitro and in vivo to evaluate its efficacy and mechanism of action against p97.
The synthesis of WHI-P97 Hydrochloride involves several key steps:
Recent studies have documented the synthesis of related quinazoline derivatives, providing insights into potential modifications that could enhance the activity or selectivity of WHI-P97 Hydrochloride .
WHI-P97 Hydrochloride exhibits a complex molecular structure characterized by a quinazoline core. The molecular formula is typically represented as C₁₃H₁₁ClN₄O, with a molecular weight of approximately 270.71 g/mol. The structural features include:
Crystallographic studies have elucidated the three-dimensional arrangement of atoms within WHI-P97 Hydrochloride, revealing essential interactions that may influence its binding affinity to p97 .
WHI-P97 Hydrochloride undergoes several chemical reactions that are pivotal for its biological activity:
The mechanism of action of WHI-P97 Hydrochloride primarily involves the inhibition of p97 ATPase activity. This inhibition is crucial for disrupting the protein's role in various cellular processes:
WHI-P97 Hydrochloride possesses several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to assess purity and confirm the identity of WHI-P97 Hydrochloride .
WHI-P97 Hydrochloride has several significant scientific applications:
The ongoing research into WHI-P97 Hydrochloride continues to unveil new therapeutic possibilities, highlighting its importance in both basic science and clinical applications .
WHI-P97 Hydrochloride (also referenced in literature as ML241 hydrochloride) is a potent and selective inhibitor of valosin-containing protein (VCP), also known as p97. This AAA+ (ATPases Associated with diverse cellular Activities) family protein is a critical regulator of cellular proteostasis. The p97 enzyme functions as a hexameric ATP-dependent molecular chaperone, extracting ubiquitinated proteins from cellular complexes or membranes for subsequent degradation via the ubiquitin-proteasome system (UPS) or autophagy [3] [8]. Each p97 subunit comprises three domains:
The D2 domain accounts for >70% of p97’s ATPase activity and represents the primary inhibitory site for WHI-P97 Hydrochloride [5] [8]. Target validation studies confirm that p97 inhibition disrupts essential protein quality control pathways, including:
p97 is overexpressed in multiple cancers (e.g., melanoma, pancreatic, and breast carcinomas), where it supports tumor survival by managing proteotoxic stress and facilitating oncoprotein stability [3] [9]. Genetic or pharmacological inhibition of p97 induces accumulation of polyubiquitinated proteins, unresolved endoplasmic reticulum (ER) stress, and apoptosis in malignant cells [5] [9].
Table 1: Cellular Functions of p97 Targeted by WHI-P97 Hydrochloride
| Cellular Process | p97 Function | Consequence of Inhibition |
|---|---|---|
| ERAD | Extracts misfolded ER proteins for proteasomal degradation | Accumulation of ubiquitinated ERAD substrates; ER stress |
| Aggrephagy | Disassembles protein aggregates for autophagic clearance | Impaired aggresome clearance; proteostasis collapse |
| Cell Cycle Regulation | Controls degradation of cell cycle kinases/phosphatases | G0/G1 or S-phase arrest; cyclin D1 downregulation |
| NF-κB Signaling | Facilitates IκBα degradation to release active NF-κB | Suppressed NF-κB activation; reduced pro-survival signaling |
Biochemical validation using activity-based protein profiling (ABPP) confirmed that covalent p97 inhibitors (e.g., FL-18) selectively engage cysteine residues within the D2 ATPase site, establishing p97 as a pharmacologically tractable target [1]. WHI-P97 Hydrochloride builds upon this tractability through reversible ATP-competitive inhibition.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1